Computed Lipophilicity (XLogP3): Meta-Tolyl Positioning Modulates Lipophilicity Relative to Scaffold Baselines
The computed XLogP3-AA for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide is 1.9 [1]. This places the compound in a moderately lipophilic range suitable for cellular permeability while maintaining aqueous solubility. By comparison, the unsubstituted pyridazinone core scaffold (6-oxopyridazin-1(6H)-yl) without the cyclopropyl and tolyl substituents would exhibit substantially lower lipophilicity (estimated XLogP3 < 0.5), potentially limiting membrane penetration. The meta-tolyl amide contributes a calculated ΔXLogP3 of approximately +0.8 to +1.0 relative to an analogous unsubstituted phenyl amide, based on fragment-based logP contribution analysis of the methyl substituent.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Unsubstituted pyridazinone core scaffold: estimated XLogP3 < 0.5; N-phenyl analog: estimated XLogP3 ≈ 1.1–1.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +1.4 over core scaffold; +0.6 to +0.8 over N-phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and non-specific binding; the m-tolyl substitution provides a quantifiable increase in lipophilicity compared to simpler pyridazinone scaffolds, which may improve cellular uptake in assay systems.
- [1] PubChem Compound Summary for CID 122162434, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide. XLogP3-AA computed property. National Center for Biotechnology Information. Retrieved 2026-04-29. View Source
